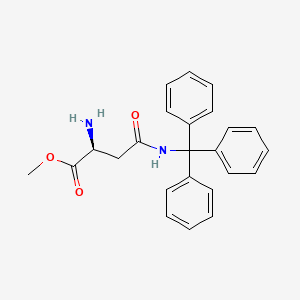

(S)-methyl 2-amino-4-oxo-4-(tritylamino)butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(S)-2-Amino-4-oxo-4-(tritylamino)butanoic acid hydrate” is similar to the one you mentioned . It has a molecular weight of 392.45 and its IUPAC name is (2S)-2-amino-4-oxo-4-(tritylamino)butanoic acid hydrate . Another similar compound is “(S)-tert-Butyl 2-amino-4-oxo-4-(tritylamino)butanoate” with a molecular weight of 430.55 .

Molecular Structure Analysis

The InChI code for “(S)-2-Amino-4-oxo-4-(tritylamino)butanoic acid hydrate” is 1S/C23H22N2O3.H2O/c24-20(22(27)28)16-21(26)25-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15,20H,16,24H2,(H,25,26)(H,27,28);1H2/t20-;/m0./s1 . For “(S)-tert-Butyl 2-amino-4-oxo-4-(tritylamino)butanoate”, the InChI code is 1S/C27H30N2O3/c1-26(2,3)32-25(31)23(28)19-24(30)29-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19,28H2,1-3H3,(H,29,30)/t23-/m0/s1 .Physical And Chemical Properties Analysis

The compound “(S)-2-Amino-4-oxo-4-(tritylamino)butanoic acid hydrate” should be stored in a dark place, sealed in dry, at room temperature . The compound “(S)-tert-Butyl 2-amino-4-oxo-4-(tritylamino)butanoate” should also be stored in a dark place, sealed in dry, at 2-8°C .Scientific Research Applications

Organic Synthesis Applications

(S)-Methyl 2-amino-4-oxo-4-(tritylamino)butanoate has been explored in the context of organic synthesis, particularly in the diastereoselective alkylation of amino acids. Estermann and Seebach (1988) demonstrated its use in the synthesis of enantiomerically pure 3-aminobutanoic acids, showcasing its potential in creating stereochemically complex molecules Estermann & Seebach, 1988.

CO2 Capture

In the field of environmental chemistry, this compound derivatives have been evaluated for their effectiveness in carbon dioxide (CO2) capture technologies. Singto et al. (2016) investigated the synthesis of new amines, including derivatives of this compound, for enhanced CO2 capture performance, indicating their potential in post-combustion CO2 capture processes Singto et al., 2016.

Microbial Fermentation

In biotechnology research, derivatives of this compound have been studied for their role in the production of fusel alcohols through microbial fermentation, which are important for flavor in food products. Cann and Liao (2009) explored the synthesis of pentanol isomers in engineered microorganisms, highlighting the molecule's potential application in biofuel production Cann & Liao, 2009.

Molecular Docking and Spectroscopic Studies

Further, its utility extends to molecular docking and spectroscopic studies for understanding molecular interactions and properties. Vanasundari et al. (2018) conducted vibrational, structural, electronic, and optical studies on derivatives, showcasing their biological activities and potential in pharmacological research Vanasundari et al., 2018.

Safety and Hazards

properties

IUPAC Name |

methyl (2S)-2-amino-4-oxo-4-(tritylamino)butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3/c1-29-23(28)21(25)17-22(27)26-24(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21H,17,25H2,1H3,(H,26,27)/t21-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCQDBJAVRDPJIH-NRFANRHFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2832977.png)

![5-[(4-Nitrophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2832982.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2832983.png)

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide](/img/structure/B2832989.png)

![Tert-butyl N-[(2R,3R)-2-methyl-1-[2-[methyl(prop-2-enoyl)amino]acetyl]pyrrolidin-3-yl]carbamate](/img/structure/B2832997.png)